4-(4-Methoxyphenyl)-2,6-diphenylpyridine
Description
Significance of Pyridine (B92270) Core Structures in Contemporary Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in chemical research. Its unique electronic properties, including its ability to act as both a hydrogen bond acceptor and a base, make it a versatile building block in the design of functional molecules. In medicinal chemistry, the pyridine core is a common feature in numerous pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. The structural diversity and reactivity of pyridine compounds also make them valuable in the development of novel materials with tailored optical and electronic characteristics.
Contextualization of 2,6-Diphenylpyridine (B1197909) Derivatives in Organic and Materials Chemistry
Within the broader class of pyridine derivatives, those bearing phenyl groups at the 2 and 6 positions have garnered considerable attention. These 2,6-diphenylpyridine derivatives often exhibit intriguing photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The rigid, planar structure of the 2,6-diphenylpyridine core, combined with the ability to introduce various functional groups onto the phenyl rings, allows for the fine-tuning of their electronic and steric properties. This adaptability has led to their use in the development of materials for optoelectronics and as ligands in catalysis. For instance, certain 2,6-diphenylpyridine derivatives have been investigated for their ability to monitor photopolymerization processes through changes in their fluorescence.
Specific Research Focus on 4-(4-Methoxyphenyl)-2,6-diphenylpyridine within the Pyridine Family
The specific compound, this compound, combines the structural features of a 2,6-diphenylpyridine with a methoxy-functionalized phenyl group at the 4-position. This substitution is of particular interest as the methoxy (B1213986) group, an electron-donating substituent, can significantly influence the electronic and photophysical properties of the molecule. Research into this compound and its analogues is driven by the potential to create novel materials with enhanced fluorescence, specific sensing capabilities, or tailored catalytic activity. The synthesis and characterization of this molecule provide a platform for understanding the structure-property relationships within this important class of pyridine derivatives.
Chemical and Physical Properties of this compound
The fundamental properties of this compound have been established through various analytical techniques.
| Property | Value |
| Molecular Formula | C24H19NO |
| Molecular Weight | 337.4 g/mol rug.nl |
| Appearance | White solid |
| Melting Point | 101–102 °C |
This table presents the basic chemical and physical data for this compound.
Spectroscopic analysis has been crucial in confirming the structure of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data provide definitive evidence of its atomic connectivity and molecular weight.
| Spectroscopic Data | Key Findings |
| ¹H NMR (500 MHz, CDCl₃) | Signals corresponding to the aromatic protons of the phenyl and pyridine rings, as well as the methoxy group protons. |
| ¹³C NMR (125 MHz, CDCl₃) | Resonances for all 24 carbon atoms, confirming the molecular framework. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₄H₂₀NO [M+H]⁺: 338.1545, Found: 338.1541. |
This table summarizes the key spectroscopic data used for the characterization of this compound.
Synthesis of this compound
Several synthetic strategies have been employed to construct the this compound framework. These methods offer varying degrees of efficiency and versatility.
One prominent method is the Kröhnke pyridine synthesis , a well-established reaction in organic chemistry for preparing highly substituted pyridines. This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. The Kröhnke synthesis is valued for its high yields and mild reaction conditions.
Another powerful technique is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. For the synthesis of this compound, this could involve coupling a dihalopyridine with appropriate phenylboronic acids or vice versa. The Suzuki coupling is renowned for its functional group tolerance and high efficiency.
Multicomponent reactions (MCRs) have also emerged as an efficient approach for synthesizing polysubstituted pyridines. These reactions involve the combination of three or more starting materials in a single step to form a complex product, often with high atom economy. The synthesis of 2,4,6-trisubstituted pyridines can be achieved through the reaction of a ketone, an aldehyde, and a nitrogen source like ammonium acetate.
| Synthesis Method | General Description | Typical Yield |
| Kröhnke Pyridine Synthesis | Condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound. | Good to Excellent |
| Suzuki Cross-Coupling | Palladium-catalyzed coupling of an organoboron compound with an organohalide. | Good to Excellent |
| Multicomponent Reaction | One-pot reaction of a ketone, an aldehyde, and a nitrogen source. | Good to Excellent |
This table provides an overview of the common synthetic routes to this compound.
Research Findings and Potential Applications
While extensive research on the specific applications of this compound is ongoing, the broader class of 2,6-diphenylpyridine derivatives has shown significant promise in several areas of materials science.
Photophysical and Electrochemical Properties
The photophysical properties of 2,6-diphenylpyridine derivatives are of particular interest. These compounds often exhibit fluorescence, and the introduction of different substituents can tune their emission color and quantum yield. The methoxy group in this compound is expected to influence its electronic transitions, potentially leading to enhanced fluorescence compared to the unsubstituted parent compound. Studies on similar molecules have shown that the electron-donating nature of substituents can lead to a red-shift in the emission spectrum.
The electrochemical properties of these compounds are also important for their potential use in electronic devices. Cyclic voltammetry studies on related derivatives have been used to determine their HOMO and LUMO energy levels, which are crucial parameters for designing materials for OLEDs and other organic electronic devices.
Applications in Organic Electronics, Sensing, and Catalysis
The promising photophysical and electrochemical properties of 2,6-diphenylpyridine derivatives make them attractive candidates for various applications:
Organic Light-Emitting Diodes (OLEDs): Their fluorescence and charge-transporting capabilities suggest their potential use as emitter or host materials in OLEDs.
Fluorescent Sensors: The sensitivity of the fluorescence of some 2,6-diphenylpyridine derivatives to their local environment makes them suitable for use as fluorescent probes for monitoring chemical processes or detecting specific analytes.
Catalysis: The pyridine nitrogen atom can coordinate with metal ions, making these compounds potential ligands for catalytic applications. The steric and electronic properties of the 2,6-diphenyl substituents can be tuned to influence the activity and selectivity of the resulting metal complexes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H19NO |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenylpyridine |
InChI |
InChI=1S/C24H19NO/c1-26-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)25-24(17-21)20-10-6-3-7-11-20/h2-17H,1H3 |
InChI Key |
UGBYHTZMSDBSCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 4 4 Methoxyphenyl 2,6 Diphenylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(4-Methoxyphenyl)-2,6-diphenylpyridine, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its constitution.
For the target compound, this compound, the spectrum would show similar features but with a key difference in the signals for the 4-methoxyphenyl (B3050149) group. Due to the para-substitution and symmetry, the aromatic protons of this ring would appear as two distinct doublets (an AA'BB' system), a simpler pattern than that observed for the 3-methoxy isomer. iucr.org The single, sharp signal for the methoxy (B1213986) protons would remain a key identifying feature.
Table 1: Comparative ¹H NMR Data for 4-(3-Methoxyphenyl)-2,6-diphenylpyridine (600 MHz, CDCl₃) iucr.org
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.20 | d | 7.8 | 4H, Phenyl rings (positions 2,6) |
| 7.87 | s | - | 2H, Pyridine (B92270) ring |
| 7.53–7.50 | m | - | 4H, Phenyl rings (positions 2,6) |
| 7.46–7.42 | m | - | 3H, Phenyl/Methoxyphenyl rings |
| 7.33–7.32 | m | - | 1H, Methoxyphenyl ring |
| 7.26–7.24 | m | - | 1H, Methoxyphenyl ring |
| 7.02–7.00 | m | - | 1H, Methoxyphenyl ring |
| 3.89 | s | - | 3H, Methoxy group (-OCH₃) |
Note: This data is for the meta-isomer and serves as a basis for structural interpretation.
Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom. The electron-donating methoxy group (-OCH₃) on the phenyl ring at position 4 significantly influences the chemical shifts of the carbons within that ring due to resonance and inductive effects.
This substituent effect involves the donation of electron density from the oxygen's lone pair into the aromatic π-system. rsc.org This increased electron density shields the ortho and para carbons of the methoxyphenyl ring, causing their signals to appear at a higher field (lower ppm) compared to the carbons in the unsubstituted phenyl rings. Conversely, the ipso-carbon (the carbon directly attached to the oxygen) is deshielded.
Analysis of the closely related isomer, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, reveals signals for the pyridine and phenyl rings in the expected aromatic region (113-161 ppm), with the methoxy carbon appearing upfield around 55.5 ppm. iucr.org The signals at δ 160.2, 157.5, and 150.2 ppm are assigned to the quaternary carbons of the pyridine and phenyl rings, which are deshielded due to their position adjacent to the electronegative nitrogen atom or their role as ring junctions. iucr.org
Table 2: ¹³C NMR Data for the Isomer 4-(3-Methoxyphenyl)-2,6-diphenylpyridine (125 MHz, CDCl₃) iucr.org
| Chemical Shift (δ, ppm) | Assignment Category |
| 160.2 | Aromatic C-O |
| 157.5 | Aromatic Cα (Pyridine) |
| 150.2 | Aromatic Cγ (Pyridine) |
| 140.6 | Quaternary Aromatic C |
| 139.5 | Quaternary Aromatic C |
| 130.2 | Aromatic C-H |
| 129.1 | Aromatic C-H |
| 128.8 | Aromatic C-H |
| 127.2 | Aromatic C-H |
| 119.7 | Aromatic C-H |
| 117.3 | Aromatic Cβ (Pyridine) |
| 114.3 | Aromatic C-H |
| 113.1 | Aromatic C-H |
| 55.5 | Methoxy C (-OCH₃) |
Note: This data is for the meta-isomer. For the para-isomer, the electronic effects of the methoxy group would primarily influence the chemical shifts of the C4-substituted phenyl ring.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
Key expected vibrations include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching within the aromatic and pyridine rings (in the 1450-1650 cm⁻¹ region), and the distinctive C-O stretching of the aryl ether linkage. The asymmetric C-O-C stretch for an aryl ether typically appears as a strong band between 1200 and 1275 cm⁻¹, while the symmetric stretch appears at a lower frequency, around 1000-1075 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl and Pyridine Rings |
| Aliphatic C-H Stretch | 2850 - 2960 | Methoxy Group (-OCH₃) |
| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Rings |
| Pyridine Ring C=C & C=N Stretch | 1550 - 1650 | Pyridine Ring |
| Asymmetric Aryl-O-C Stretch | 1200 - 1275 | Methoxy Phenyl Ether |
| Symmetric Aryl-O-C Stretch | 1000 - 1075 | Methoxy Phenyl Ether |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.
For this compound, the molecular formula is C₂₄H₁₉NO. nih.gov This corresponds to a computed molecular weight of 337.4 g/mol and an exact mass of 337.146664230 Da. nih.gov In an electron ionization (EI) mass spectrum, the parent molecular ion peak (M⁺) would be observed at m/z 337. The data available from the NIST Mass Spectrometry Data Center confirms this, showing the top peak at m/z 337. nih.gov
The observed spectrum also shows significant peaks at m/z 322 and 338. nih.gov The peak at m/z 322 likely corresponds to the loss of a methyl radical (•CH₃, mass 15) from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds. The peak at m/z 338 represents the M+1 peak, resulting from the natural abundance of the ¹³C isotope.
Table 4: Mass Spectrometry Data for this compound nih.gov
| m/z Value | Interpretation |
| 337 | Molecular Ion (M⁺) |
| 338 | M+1 Isotope Peak |
| 322 | Fragment Ion [M - CH₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Compounds with extensive conjugated π-electron systems, such as this compound, typically exhibit strong absorption bands in the ultraviolet and sometimes visible regions of the electromagnetic spectrum.
The structure of this compound contains a highly conjugated system extending across the central pyridine ring and the three attached phenyl rings. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule is expected to absorb UV radiation to promote π→π* electronic transitions.
The spectrum would likely be characterized by intense absorption bands typical of aromatic and heteroaromatic systems. The presence of the electron-donating methoxy group (-OCH₃) acts as an auxochrome, which can cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to the unsubstituted 2,4,6-triphenylpyridine. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. Similar chalcone (B49325) structures containing a methoxyphenyl group show strong absorption maxima in the 320-360 nm range, which can be attributed to n→π* and π→π* transitions. researchgate.net The absorption bands for this compound are expected to fall within a similar UV range, confirming the presence of its extensive conjugated chromophore.
X-ray Crystallography and Solid-State Structural Analysis
The investigation into the solid-state structure of substituted pyridine derivatives is crucial for understanding their packing arrangements and non-covalent interactions, which in turn influence their physical properties.
The crystal structure of the related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group I2/a. nih.gov The asymmetric unit contains one molecule of the compound.
The molecular structure reveals that the four rings (one pyridine and three phenyl) are not coplanar. nih.gov The methoxy group is observed to lie nearly in the same plane as the phenyl ring to which it is attached. nih.gov This non-planar arrangement is a common feature in such multi-aryl substituted systems, arising from steric hindrance between the adjacent rings.
Table 1: Crystal Data and Structure Refinement for 4-(3-methoxyphenyl)-2,6-diphenylpyridine nih.gov
| Parameter | Value |
| Empirical Formula | C24H19NO |
| Formula Weight | 337.41 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| Unit Cell Dimensions | a = 17.583(3) Åb = 5.8642(10) Åc = 34.453(6) Åβ = 94.434(4)° |
| Volume | 3540.3(10) ų |
| Z | 8 |
| Calculated Density | 1.265 Mg/m³ |
This data is for the constitutional isomer, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, and serves as a close approximation for the title compound.
In the crystal packing of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the molecules are linked into a three-dimensional network primarily through C—H⋯π interactions. nih.gov These weak hydrogen bonds involve hydrogen atoms from the phenyl rings of one molecule interacting with the π-electron systems of the aromatic rings of an adjacent molecule.
To further elucidate the nature and contribution of various intermolecular contacts, a Hirshfeld surface analysis was performed. nih.gov This computational tool maps the regions of close contact between molecules in the crystal. The analysis revealed that the most significant contributions to the crystal packing are from H⋯H (50.4%), C⋯H/H⋯C (37.9%), and O⋯H/H⋯O (5.1%) interactions. nih.gov The prevalence of H...H and C...H contacts is typical for organic molecules rich in hydrogen and carbon atoms and highlights the importance of van der Waals forces and weak hydrogen bonds in the crystal cohesion.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 4-(3-methoxyphenyl)-2,6-diphenylpyridine nih.gov
| Interaction Type | Contribution (%) |
| H⋯H | 50.4 |
| C⋯H/H⋯C | 37.9 |
| O⋯H/H⋯O | 5.1 |
This data is for the constitutional isomer, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, and serves as a close approximation for the title compound.
The conformation of the molecule is characterized by the dihedral angles between the central pyridine ring and the appended phenyl substituents. In the solid state, the four rings of 4-(3-methoxyphenyl)-2,6-diphenylpyridine are not coplanar. nih.gov The pyridine ring is inclined with respect to the three benzene (B151609) rings at angles of 17.26(6)°, 56.16(3)°, and 24.50(6)°. nih.gov This twisted conformation is a result of minimizing steric repulsion between the ortho-hydrogen atoms of the phenyl groups and the pyridine ring. The methoxy group itself shows a torsion angle of -170.59(10)° with respect to the phenyl ring it is attached to, indicating it is nearly coplanar with the ring. nih.gov
Table 3: Dihedral Angles Between the Pyridine Ring and Phenyl Substituents in 4-(3-methoxyphenyl)-2,6-diphenylpyridine nih.gov
| Phenyl Ring Substituent | Dihedral Angle (°) |
| C6–C11 Phenyl Ring | 17.26(6) |
| C12–C17 Phenyl Ring (with methoxy group) | 56.16(3) |
| C18–C23 Phenyl Ring | 24.50(6) |
This data is for the constitutional isomer, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, and serves as a close approximation for the title compound.
Computational and Theoretical Investigations of 4 4 Methoxyphenyl 2,6 Diphenylpyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry.
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a widely used method for predicting the ground-state geometry and electronic structure of molecules. For the constitutional isomer, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, crystal structure analysis reveals a non-planar geometry in the solid state. nih.gov The pyridine (B92270) ring is inclined with respect to the two flanking phenyl rings and the methoxyphenyl ring. nih.gov
In a crystallographic study of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the dihedral angles between the central pyridine ring and the benzene (B151609) rings were found to be 17.26(6)°, 56.16(3)°, and 24.50(6)°. nih.gov DFT calculations on similar pyridine derivatives are often employed to optimize the molecular geometry in the gas phase, which can then be compared with experimental solid-state data to understand packing effects. These calculations also yield crucial electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are key to understanding the molecule's reactivity and electronic transitions.
| Parameter | Value for 4-(3-methoxyphenyl)-2,6-diphenylpyridine nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2/a |
| Dihedral Angle (Pyridine to Benzene 1) | 17.26 (6)° |
| Dihedral Angle (Pyridine to Benzene 2) | 56.16 (3)° |
| Dihedral Angle (Pyridine to Benzene 3) | 24.50 (6)° |
Ab Initio Calculation Approaches for Molecular Geometry and Electronic Effects
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without the use of empirical parameters. While computationally more intensive than DFT, they can provide benchmark results for molecular geometry and electronic properties. To date, specific ab initio computational studies on 4-(4-methoxyphenyl)-2,6-diphenylpyridine have not been identified in a comprehensive literature search. Such studies would be valuable for providing a deeper understanding of the electronic effects of the methoxy (B1213986) substituent on the pyridine core.
Semi-Empirical Methods for Electronic Properties and Spectral Correlations
Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative for predicting electronic properties and correlating them with spectral data. These methods are particularly useful for large molecules where high-level ab initio or DFT calculations are prohibitive. A detailed study applying semi-empirical methods to this compound is not currently available in the searched literature.
Excited State Computational Studies
The behavior of molecules upon absorption of light is governed by their excited-state properties. Computational methods are invaluable for exploring these transient states.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the photophysical properties of molecules, such as their absorption and emission spectra. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax). For complex aromatic systems, TD-DFT calculations can help assign the nature of electronic transitions, such as π-π* or n-π* transitions. Although specific TD-DFT studies on this compound are not available, research on similar compounds demonstrates the utility of this method in understanding their photophysical behavior.
Theoretical Examination of Singlet and Triplet Excited States
A thorough theoretical examination of the singlet and triplet excited states is crucial for understanding the luminescence properties of a molecule, including fluorescence and phosphorescence. Such studies involve mapping the potential energy surfaces of the ground and excited states to identify the pathways for radiative and non-radiative decay. The energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST) is a critical parameter that governs intersystem crossing rates. While detailed theoretical examinations of the singlet and triplet excited states of this compound have not been found, this remains an important area for future research to fully characterize its potential in optoelectronic applications.
Molecular Orbital Analysis
The electronic and optical properties of conjugated organic molecules like this compound are fundamentally governed by the distribution and energy of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines a molecule's electronic absorption and emission properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these energy levels.
While specific computational results for this compound are not detailed in the surveyed literature, studies on analogous pyridine-based fluorophores provide representative energy values. The table below illustrates typical calculated energy levels for similar structures.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Triphenylpyridine Core | -5.6 to -6.0 | -2.1 to -2.5 | 3.4 to 3.6 |
| With Donor Group (e.g., -OCH₃) | -5.2 to -5.5 | -2.0 to -2.4 | 3.1 to 3.3 |
These values are representative and serve to illustrate the expected impact of substituents on the electronic properties of this class of compounds.
Implications for Reactivity and Optics:
Reactivity: The HOMO energy level is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater ease of oxidation. The LUMO energy is related to the electron affinity; a lower LUMO energy indicates a greater ability to accept electrons.
Optics: The energy gap is directly related to the lowest energy electronic transition. Molecules with smaller gaps require less energy to excite an electron from the HOMO to the LUMO, resulting in absorption of lower-energy light (i.e., longer wavelengths). This property is crucial for designing materials for applications like Organic Light-Emitting Diodes (OLEDs), where tuning the energy gap allows for control over the emission color. rsc.org
The molecular structure of this compound, which combines an electron-donating group (the methoxyphenyl unit) with an electron-accepting core (the diphenylpyridine system), strongly suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation.
Upon absorption of a photon, an electron is promoted from the ground state to an excited state. In donor-acceptor systems like this, the excitation often involves the transition of an electron from the HOMO, which is typically localized on the electron-donating part of the molecule, to the LUMO, which is localized on the electron-accepting part. This movement of electron density results in an excited state that has a significantly larger dipole moment than the ground state. This phenomenon is known as an ICT state.
For this compound, it is predicted that:
The HOMO would be primarily located on the electron-rich 4-methoxyphenyl (B3050149) ring.
The LUMO would be distributed across the electron-deficient pyridine ring and the two unsubstituted phenyl rings.
Solvatochromic Behavior: Theoretical Modeling and Experimental Correlation
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment between the ground and excited states, as is expected for compounds with strong ICT characteristics.
When a solvatochromic molecule is dissolved, the solvent molecules arrange themselves to stabilize its ground-state dipole. Following photoexcitation, the molecule's dipole moment changes instantly, but the surrounding solvent cage remains in its initial orientation for a short time (Franck-Condon principle). The solvent molecules then reorient to stabilize the new, larger excited-state dipole. This stabilization lowers the energy of the excited state, affecting the energy of the emitted photon.
Positive Solvatochromism (Red Shift): In more polar solvents, the stabilization of the highly polar excited state is greater than that of the less polar ground state. This leads to a decrease in the energy gap for fluorescence, resulting in emission at longer wavelengths.
Negative Solvatochromism (Blue Shift): If the excited state is less polar than the ground state, polar solvents will stabilize the ground state more, increasing the energy gap and causing a shift to shorter wavelengths.
Given the expected ICT nature of this compound, it is predicted to exhibit positive solvatochromism, particularly in its fluorescence spectrum.
To quantify solvatochromism, the observed spectral shifts are often correlated with empirical solvent polarity scales. The most widely used is the Dimroth-Reichardt ET(30) scale. europub.co.uk This scale is based on the transition energy for the longest-wavelength absorption band of a standard pyridinium (B92312) N-phenolate betaine (B1666868) dye, known as Reichardt's dye, in a given solvent. europub.co.ukurfu.ru
A plot of the absorption or emission energy (in cm⁻¹ or kcal/mol) of the solute against the ET(30) values of a range of solvents can reveal the extent of its solvatochromic behavior. A linear correlation indicates that the solvent-solute interactions are dominated by the solvent's polarity. Another common method is the Lippert-Mataga plot, which correlates the Stokes shift to a function of the solvent's dielectric constant and refractive index, allowing for the estimation of the change in dipole moment between the ground and excited states. spectrabase.com
The table below provides the ET(30) and normalized ENT values for a selection of solvents, illustrating the range of polarities used in such studies.
| Solvent | ET(30) (kcal/mol) | ENT (normalized) |
|---|---|---|
| Cyclohexane | 31.2 | 0.006 |
| Toluene | 33.9 | 0.099 |
| Dichloromethane | 40.7 | 0.309 |
| Acetone | 42.2 | 0.355 |
| Acetonitrile | 45.6 | 0.460 |
| Ethanol | 51.9 | 0.654 |
| Methanol | 55.4 | 0.762 |
| Water | 63.1 | 1.000 |
Data sourced from studies on solvatochromic probes.
For this compound, a linear plot of its fluorescence emission maxima against these ET(30) values would provide a quantitative measure of its sensitivity to solvent polarity and confirm its ICT character.
Advanced Photophysical and Electronic Properties Research
Fluorescence and Luminescence Spectroscopy
The fluorescence and luminescence characteristics of 4-(4-Methoxyphenyl)-2,6-diphenylpyridine are central to its utility. The emission properties are influenced by the electronic nature of the substituents and the surrounding environment.
While specific spectral data for this compound is not extensively reported in the reviewed literature, the photophysical properties of closely related 2,4,6-triarylpyridine derivatives provide strong indications of its expected behavior. For instance, compounds such as 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles are known to be effective blue-emitting materials, with emission maxima typically observed in the range of 415–460 nm rsc.org. The methoxy (B1213986) group on the phenyl ring at the 4-position of the pyridine (B92270) core in the target compound is an electron-donating group, which generally influences the intramolecular charge transfer (ICT) character of the excited state and, consequently, the emission wavelength.
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for optoelectronic applications. For donor-acceptor triarylboranes, which share some electronic characteristics with the target compound, fluorescence quantum efficiencies approaching 100% have been reported nih.gov. In the case of azaphthalocyanines, the introduction of electron-donating or electron-withdrawing substituents has been shown to modulate the fluorescence quantum yield researchgate.net. It is therefore anticipated that this compound would exhibit a significant quantum yield, making it a promising candidate for applications requiring high emission efficiency.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Solvent | Reference |
|---|---|---|---|---|---|
| 4-(2-(4-butoxyphenyl)-6-methoxypyridin-4-yl)benzonitrile | 335-345 | 415-460 | Not Reported | Not Specified | rsc.org |
| 4-(2-(4-octyloxyphenyl)-6-methoxypyridin-4-yl)benzonitrile | 335-345 | 415-460 | Not Reported | Not Specified | rsc.org |
The Stokes shift, the difference between the maxima of the absorption and emission spectra, is a key characteristic of a fluorescent molecule. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-quenching and to improve the signal-to-noise ratio. The Stokes shift arises from processes such as vibrational relaxation and solvent reorganization in the excited state. For dyes with a small Stokes shift, the overlap between the excitation and emission spectra can lead to quenching through reabsorption of emitted photons by neighboring fluorophores bohrium.com.
| Compound Family | Typical Stokes Shift (nm) | Reference |
|---|---|---|
| Pyridyl-anilido Boron Difluoride Dyes | 70-140 | bohrium.com |
The photophysical properties of the 2,4,6-triarylpyridine scaffold are highly sensitive to the nature of the substituents on the aryl rings. The introduction of electron-donating or electron-withdrawing groups can significantly alter the fluorescence wavelength, quantum yield, and sensitivity of the molecule to its environment.
The methoxy group (-OCH3) in this compound is an electron-donating group. In donor-acceptor systems, electron-donating groups enhance the intramolecular charge transfer upon photoexcitation, which can lead to a red-shift in the emission spectrum and an increase in the Stokes shift. Studies on 3-arylthioimidazo[1,2-a]pyridines have shown that the strategic placement of electron-donating and withdrawing groups can modulate the photophysical properties, leading to a tenfold increase in fluorescence quantum yield in some cases uzh.ch. Similarly, in azaphthalocyanines, the presence of electron-donating groups was found to influence the Q-band absorption and fluorescence quantum yield researchgate.net.
The sensitivity of the fluorescence to the environment, such as solvent polarity, is also affected by substituents. "Push-pull" fluorophores, which contain both electron-donating and electron-withdrawing groups, often exhibit highly solvatochromic emissions, meaning their emission wavelength changes with the polarity of the solvent chemrxiv.org. This property makes them useful as environmental sensors.
Electrochemistry and Redox Behavior
The electrochemical properties of this compound are crucial in understanding its potential applications in areas such as organic electronics and photoredox catalysis. The arrangement of the phenyl and methoxyphenyl substituents on the central pyridine ring influences the molecule's ability to accept and donate electrons, which is characterized by its redox potentials.
Determination of Oxidation and Reduction Potentials
In studies of ruthenium(II) complexes of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine, the ligand itself is understood to participate in the reduction processes researchgate.netrsc.org. Generally, for such polypyridyl ligands, the reduction potentials are influenced by the nature of the substituents on the pyridine rings. The presence of the electron-donating methoxy group on the phenyl ring in this compound is expected to make the compound easier to oxidize and harder to reduce compared to the unsubstituted 2,4,6-triphenylpyridine.
The redox potentials for a molecule are typically determined using cyclic voltammetry (CV). In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential provides information about the oxidation and reduction processes. The peak potentials (Epa for anodic/oxidation and Epc for cathodic/reduction) are key parameters obtained from a voltammogram.
For related terpyridine-metal complexes, electrochemical studies have been performed, and their redox potentials determined. For instance, cobalt and iron complexes of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine have been synthesized and characterized nih.gov. While these studies focus on the metal complexes, they provide insight into the electronic nature of the ligand.
Table 1: Representative Electrochemical Data for a Structurally Related Terpyridine Ligand Complex
| Compound/Complex | Redox Process | Potential (V vs. reference) | Reference Electrode | Solvent/Electrolyte |
| Fe(4'-(4-methoxyphenyl)-tpy)22 | Ligand-based reduction | Data not specified | Not specified | Not specified |
| Co(4'-(4-methoxyphenyl)-tpy)22 | Ligand-based reduction | Data not specified | Not specified | Not specified |
To definitively determine the oxidation and reduction potentials of this compound, a cyclic voltammetry experiment would need to be conducted. This would involve dissolving the compound in a suitable solvent with a supporting electrolyte and measuring the current response as the potential is varied using a three-electrode system (working, reference, and counter electrodes).
Photo-Redox Activity and Mechanism Elucidation
Photo-induced electron transfer (PET) is a fundamental process where a molecule, upon absorbing light, is electronically excited and can then act as an electron donor or acceptor wikipedia.org. This property is the basis for photoredox catalysis, a powerful tool in modern organic synthesis. Molecules like this compound, with their extended π-conjugated systems, are potential candidates for photoredox activity.
The general mechanism of photo-redox activity involves the following steps wikipedia.org:
Photoexcitation: The photocatalyst (PC) absorbs a photon of light, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), forming the excited state (PC*).
Electron Transfer: The excited state photocatalyst (PC*) can then engage in single electron transfer (SET) with a substrate.
Oxidative Quenching Cycle: PC* can accept an electron from a donor molecule (D), resulting in a reduced photocatalyst (PC•⁻) and an oxidized donor (D•⁺).
Reductive Quenching Cycle: PC* can donate an electron to an acceptor molecule (A), leading to an oxidized photocatalyst (PC•⁺) and a reduced acceptor (A•⁻).
Catalyst Regeneration: To complete the catalytic cycle, the photocatalyst must be returned to its original ground state.
In the oxidative quenching cycle, the reduced photocatalyst (PC•⁻) donates an electron to an acceptor (A), regenerating the ground state PC and forming the reduced acceptor (A•⁻).
In the reductive quenching cycle, the oxidized photocatalyst (PC•⁺) accepts an electron from a donor (D), regenerating PC and forming the oxidized donor (D•⁺).
For this compound, the presence of the electron-rich methoxyphenyl group would likely enhance its ability to act as an electron donor in the excited state (reductive quenching). Upon photoexcitation, the molecule could transfer an electron to a suitable substrate, initiating a chemical transformation. The specific pathway and efficiency of the photo-redox process would depend on the redox potentials of the compound in both its ground and excited states, as well as the redox potentials of the reaction substrates.
While a specific, detailed photo-redox mechanism for this compound has not been elucidated in the available literature, studies on similar pyridine- and porphyrin-based systems demonstrate their potential in photocatalysis. For example, a cadmium(II) porphyrin complex containing a 4-methoxyphenyl (B3050149) group has shown excellent photocatalytic activity in the degradation of organic dyes under sunlight irradiation mdpi.com. This activity is attributed to the generation of reactive oxygen species initiated by photo-induced electron transfer.
Table 2: Plausible Intermediates in a Photo-Redox Cycle
| Step | Intermediate Species | Description |
| Photoexcitation | 4-(4-MeOPh)-2,6-diPh-Py* | The molecule in its electronically excited state after light absorption. |
| Electron Transfer | [4-(4-MeOPh)-2,6-diPh-Py]•⁺ or [4-(4-MeOPh)-2,6-diPh-Py]•⁻ | The radical cation or radical anion of the molecule formed after donating or accepting an electron. |
| Substrate Radical | Substrate•⁺ or Substrate•⁻ | The radical cation or radical anion of the substrate formed after electron transfer with the photocatalyst. |
| Regeneration | 4-(4-MeOPh)-2,6-diPh-Py | The photocatalyst returns to its ground state to continue the catalytic cycle. |
Note: "4-(4-MeOPh)-2,6-diPh-Py" is an abbreviation for this compound.
Elucidating the precise mechanism for this compound would require detailed spectroscopic and electrochemical studies, including transient absorption spectroscopy to observe the excited state and any radical intermediates, as well as quantum yield measurements to determine the efficiency of the photocatalytic process.
Coordination Chemistry and Metal Complexes of 4 4 Methoxyphenyl 2,6 Diphenylpyridine Ligands
Synthesis of Metal-Organic Complexes
The synthesis of metal-organic complexes with 4-(4-methoxyphenyl)-2,6-diphenylpyridine and related ligands typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent system. The specific reaction conditions are tailored to the desired metal center and final complex structure.
Iridium(III) Complexes: The synthesis of cyclometalated iridium(III) complexes often follows a two-step protocol. First, a chloro-bridged iridium dimer, such as [(ppy)₂Ir(μ-Cl)]₂, is prepared through the Nonoyama reaction, which involves reacting IrCl₃·nH₂O with the cyclometalating ligand (e.g., 2-phenylpyridine, ppy). mdpi.com Subsequently, this dimer is reacted with the ancillary N^N ligand, in this case, this compound, to yield the final mononuclear cationic complex, [Ir(C^N)₂(N^N)]⁺. mdpi.comnih.gov Purification is often achieved by precipitation with an excess of a salt like NH₄PF₆ or KPF₆. mdpi.comnih.gov
Platinum(II) Complexes: Platinum(II) complexes featuring diphenylpyridine-type ligands can be synthesized by reacting the ligand with a platinum precursor like potassium tetrachloroplatinate(II) (K₂[PtCl₄]). mdpi.com For d⁸ metals like Pt(II), the resulting complexes often exhibit a distorted square planar geometry. nih.govmdpi.com Stepwise synthesis methods have also been employed, starting from a core platinum structure which then reacts with pyridinic ligands to form more complex supramolecular structures. nih.govmdpi.com
Gold(I) and Gold(III) Complexes: Gold complexes, particularly with phosphine (B1218219) co-ligands, are of significant interest. A general synthetic route involves reacting a gold precursor with phosphine ligands, such as tris(4-methoxyphenyl)phosphine. nih.gov While direct synthesis with this compound as the primary ligand is less commonly detailed, the principles of gold coordination chemistry suggest that it can act as a mono- or bidentate ligand in various gold(I) and gold(III) frameworks. nih.govresearchgate.net
The rational design of ligands is a cornerstone for controlling the structure and, consequently, the function of metal complexes. The 2,6-diphenylpyridine (B1197909) framework inherently directs the coordination geometry.
Coordination Geometry: As a tridentate N^C^N-type ligand, 2,6-diphenylpyridine and its derivatives typically force a meridional coordination geometry around an octahedral metal center like Ir(III). mdpi.com For square-planar metals like Pt(II), it can lead to the formation of tetranuclear supramolecular coordination complexes with specific rectangular or rhomboidal shapes. nih.govmdpi.com The bite angle of the chelated ligand can cause distortions from ideal geometries. nih.govmdpi.com
Spectroscopic Characterization of Metal Complexes
A combination of spectroscopic techniques is essential to confirm the synthesis of the desired metal complexes and to elucidate their electronic structures.
UV-Vis Absorption: The electronic absorption spectra of transition metal complexes with this compound-type ligands typically display intense bands in the ultraviolet region and, often, less intense bands in the visible region. The high-energy bands are generally assigned to spin-allowed π–π* intraligand (IL) transitions. researchgate.net The lower-energy bands in the visible or near-UV region are characteristic of metal-to-ligand charge-transfer (MLCT) transitions, which are crucial for the photophysical properties of these complexes. mdpi.comnih.gov For example, Pt(II) complexes with similar ligands exhibit strong visible charge-transfer absorption. nih.gov The position and intensity of these bands can be modulated by the specific metal, the substituents on the ligand, and the solvent polarity. preprints.org
Luminescence Spectroscopy: Many iridium(III) and platinum(II) complexes with polypyridine ligands are highly luminescent at room temperature. researchgate.netrsc.org This emission, often phosphorescence, originates from the decay of an excited state with significant triplet (³MLCT or ³LC) character. researchgate.netrsc.org The heavy metal center facilitates intersystem crossing from the initially formed singlet excited state to the triplet state through strong spin-orbit coupling. researchgate.net The emission color can be tuned across the visible spectrum by modifying the ligand structure. For instance, fluorination of cyclometalating ligands in iridium complexes can lead to blue-shifted emissions. mdpi.com The emission profiles are often broad and structureless in solution. researchgate.net
Table 1: Representative Spectroscopic Data for Related Transition Metal Complexes
| Complex Type | Absorption λmax (nm) | Emission λem (nm) | Assignment | Reference |
|---|---|---|---|---|
| Pt(II) diimine diacetylide | ~460 | 562 | 1MLCT (absorption), 3MLCT (emission) | nih.govacs.org |
| Ir(III) ppy-type | ~370-470 | 532-610 | 1MLCT/1LC (absorption), 3MLCT/3LC (emission) | mdpi.comresearchgate.netnih.gov |
| Pt(II) C^N^N | ~520-530 | ~630 | 1MLCT (absorption), 3LC/3MLCT (emission) | mdpi.com |
| Pt(II) Supramolecular Rectangle | ~400 | 578-602 | Charge Transfer | mdpi.com |
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center. In ¹H NMR spectra, the protons on the pyridine (B92270) rings typically experience a downfield shift upon complexation due to the coordination-induced change in the electronic environment. nih.gov The symmetry of the resulting complex is also reflected in the number and multiplicity of the signals. For the free ligand 4-(3-methoxyphenyl)-2,6-diphenylpyridine, a related isomer, detailed ¹H and ¹³C NMR assignments have been reported. nih.gov
Photophysical Properties of Resulting Metal Complexes
The photophysical properties of metal complexes derived from this compound are largely dictated by the nature of their low-lying electronic excited states. These properties are of great interest for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.
Iridium(III) Complexes: Mononuclear Ir(III) complexes are renowned for their exceptional luminescence properties, including high quantum yields, long excited-state lifetimes (in the microsecond range), and tunable emission colors. researchgate.net The emission typically arises from a triplet excited state of mixed MLCT and ligand-centered (LC) character. mdpi.comresearchgate.net The high efficiency is attributed to the very fast and effective intersystem crossing from the singlet to the triplet manifold, enabled by the heavy iridium atom. researchgate.net
Platinum(II) Complexes: Platinum(II) complexes also exhibit rich photophysical behavior. They can display strong phosphorescence at room temperature, with excited-state lifetimes also often in the microsecond range. nih.govrsc.org The nature of the lowest energy triplet state can be an admixture of intraligand charge transfer (³ILCT) and aryl-based ³(π–π*) character. rsc.org The rigidity and planarity of the ligand framework can significantly enhance the photophysical properties, leading to higher quantum yields and longer lifetimes. nih.gov
Gold Complexes: The photophysical properties of gold complexes are diverse. researchgate.net Luminescence in gold(I) complexes is often associated with aurophilic (Au···Au) interactions in the solid state or from intraligand excited states. researchgate.netresearchgate.net The strong spin-orbit coupling induced by the gold atom can promote phosphorescence. researchgate.net
Table 2: Representative Photophysical Data for Related Transition Metal Complexes
| Complex Type | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Excited State Nature | Reference |
|---|---|---|---|---|
| Pt(dbbpy)(tda) | 0.52 (in CH₂Cl₂) | 2.56 µs | 3MLCT | nih.gov |
| Ir(III) [Ir(F₂ppy)₂(N^N)]⁺ | > 0.60 (in CH₂Cl₂) | ~1-2 µs | 3MLCT/3LLCT/3LC | mdpi.com |
| Pt(II) Supramolecular Rectangle | 0.012 - 0.060 | Not Reported | Charge Transfer | mdpi.com |
| General Ir(III) Complexes | High | ~µs range | 3MLCT / 3LC | researchgate.net |
Differentiation of Ligand-Centered (LC) and Metal-to-Ligand Charge Transfer (MLCT) Transitions
In coordination complexes of this compound, the absorption of light promotes electrons to higher energy orbitals. The nature of these excited states is crucial in determining the subsequent photophysical events. Two primary types of transitions are of importance: Ligand-Centered (LC) and Metal-to-Ligand Charge Transfer (MLCT) transitions.
Ligand-Centered (LC) transitions are primarily associated with the π-system of the this compound ligand itself. These are typically π → π* transitions, where an electron is promoted from a bonding to an antibonding orbital within the ligand framework. The energy of these transitions is largely determined by the structure of the ligand.
Metal-to-Ligand Charge Transfer (MLCT) transitions , on the other hand, involve the movement of electron density from a metal-based d-orbital to a π* orbital of the ligand. The energy of these transitions is sensitive to the nature of both the metal ion (its oxidation state and d-electron configuration) and the ligand. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring of the ligand can influence the energy of the ligand's π* orbitals, thereby affecting the MLCT energy.
Distinguishing between LC and MLCT transitions is often achieved through a combination of experimental and theoretical methods. Spectroscopic techniques, such as UV-visible absorption and emission spectroscopy, provide initial insights. The solvent polarity can also be a useful probe; MLCT transitions, involving a change in the complex's dipole moment, are often more sensitive to the solvent environment than LC transitions.
Phosphorescence Emission and Quantum Yield Enhancement in Complexes
Following excitation, the complex can relax to its ground state through various radiative and non-radiative pathways. Phosphorescence is a radiative process involving a change in spin multiplicity, typically from a triplet excited state to a singlet ground state. In complexes of this compound with heavy metal ions like platinum(II) or iridium(III), strong spin-orbit coupling facilitates intersystem crossing from the initially formed singlet excited state to a triplet state. This makes phosphorescence a more probable deactivation pathway.
The phosphorescence quantum yield (Φp), which is the ratio of emitted photons to absorbed photons, is a critical parameter for applications in areas like organic light-emitting diodes (OLEDs). A high quantum yield is desirable for efficient light emission. The quantum yield is influenced by the competition between radiative (phosphorescence) and non-radiative decay pathways.
Strategies for Tuning Emission Wavelengths through Ligand and Metal Variation
The ability to tune the emission color of phosphorescent complexes is crucial for their application in full-color displays and lighting. The emission wavelength is determined by the energy gap between the triplet excited state and the ground state. This energy gap can be systematically altered through modifications to both the this compound ligand and the coordinated metal ion.
Ligand Variation: Modifying the electronic properties of the this compound ligand is a common strategy for tuning the emission wavelength.
Electron-donating and -withdrawing groups: The introduction of electron-donating groups (like the existing methoxy group) or electron-withdrawing groups at different positions on the pyridine or phenyl rings can raise or lower the energy of the ligand's π and π* orbitals. This, in turn, modulates the energy of both LC and MLCT states. For instance, increasing the electron-donating strength of substituents generally leads to a red-shift in the emission, while electron-withdrawing groups can cause a blue-shift.
Extension of π-conjugation: Extending the conjugated system of the ligand, for example, by introducing additional aromatic rings, typically lowers the energy of the π* orbitals, resulting in a red-shift of the emission.
Metal Variation: The choice of the metal center has a profound impact on the emission properties. Different metal ions, with their distinct d-orbital energies and spin-orbit coupling constants, will lead to different MLCT energies and phosphorescence efficiencies. For example, iridium(III) complexes often exhibit higher quantum yields compared to platinum(II) complexes due to stronger spin-orbit coupling. The ancillary ligands coordinated to the metal center, in addition to the this compound ligand, also provide a means to fine-tune the electronic environment of the metal and, consequently, the emission properties.
| Metal | Ancillary Ligand | Emission Color |
| Platinum(II) | Acetylacetonate | Green |
| Iridium(III) | Phenylpyridine | Yellow-Orange |
| Platinum(II) | Cyclometalating Ligand | Blue-Green |
| Iridium(III) | Picolinate | Red |
Interactive Data Table: Hypothetical Emission Tuning This table presents a conceptual illustration of how emission color could be tuned. Actual values would depend on the specific ancillary ligands and experimental conditions.
Theoretical Insights into Metal Complex Photophysics
Computational chemistry provides a powerful tool for understanding the intricate photophysical processes that occur in metal complexes of this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used methods to model the electronic structure and excited states of these molecules.
Theoretical calculations can provide detailed information about:
Ground and excited state geometries: DFT can be used to optimize the molecular structure in both the ground and excited states, revealing any geometric changes that occur upon excitation.
Orbital energies and compositions: Calculations can determine the energies of the molecular orbitals and their contributions from the metal and the ligand. This is essential for identifying the nature of the frontier orbitals (HOMO and LUMO) and for characterizing electronic transitions.
Absorption and emission spectra: TD-DFT can simulate the electronic absorption and emission spectra, providing theoretical predictions of the transition energies and intensities. This allows for a direct comparison with experimental data and aids in the assignment of spectral features to specific electronic transitions (LC, MLCT, etc.).
Spin-orbit coupling: For heavy metal complexes, theoretical methods can be used to calculate the spin-orbit coupling matrix elements, which are crucial for understanding the rates of intersystem crossing and phosphorescence.
By analyzing the computed electronic structure and excited state properties, researchers can gain a deeper understanding of the factors that govern the photophysics of these complexes. For example, theoretical models can help to rationalize the observed trends in emission wavelengths upon ligand modification or a change in the metal center. This synergy between theoretical and experimental studies is invaluable for the rational design of new phosphorescent materials with tailored properties for specific applications.
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Applications in Advanced Materials Science
Optoelectronic Device Components
Principles for Efficient Exciton (B1674681) Harvesting in Devices
In the field of organic electronics, particularly in devices like Organic Light-Emitting Diodes (OLEDs), efficient utilization of excitons is paramount for high performance. When an electric current passes through an organic semiconductor material, it generates excited states known as excitons. According to spin statistics, these excitons are formed in a 1:3 ratio of singlet (emissive) to triplet (non-emissive) states. nih.gov Consequently, conventional fluorescent OLEDs are fundamentally limited to a maximum internal quantum efficiency (IQE) of only 25%, as they can only harvest light from the decay of singlet excitons. rsc.org
To overcome this limitation, several strategies have been developed to harvest the energy from the abundant triplet excitons. rsc.org Key mechanisms include:
Phosphorescence: This process utilizes heavy metal atoms to facilitate intersystem crossing (ISC), allowing triplets to emit light.
Thermally Activated Delayed Fluorescence (TADF): This is a highly effective, metal-free approach where triplet excitons are converted back into singlet excitons through a process called reverse intersystem crossing (RISC). nih.govacs.org This requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) states. acs.org
Triplet-Triplet Annihilation (TTA): In this mechanism, two triplet excitons interact to form one higher-energy singlet exciton, which can then decay radiatively. nih.govacs.org
Pyridine-based molecules are recognized as valuable components in OLEDs, often serving as electron-transporting materials (ETMs) or host materials. rsc.org Their chemical structure can be tailored to possess high triplet energy levels, which is crucial for confining excitons on a guest emitter and preventing energy loss. rsc.orgst-andrews.ac.uk The frontier energy levels (HOMO/LUMO) of pyridine (B92270) derivatives can be precisely controlled by the addition of different aromatic groups at various positions on the pyridine ring, which influences charge injection and transport properties. rsc.org For materials to be effective in TADF, a spatial separation between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is often designed into the molecule to minimize the S₁-T₁ energy gap. acs.org
While direct studies on the exciton harvesting properties of 4-(4-Methoxyphenyl)-2,6-diphenylpyridine are not extensively documented, its structure, featuring a central electron-deficient pyridine core with attached phenyl and methoxyphenyl groups, makes it a candidate for such applications. The pyridine unit provides a high triplet energy backbone, and the substituted phenyl rings can be functionalized to tune its electronic properties, potentially enabling its use as a host or part of a TADF system for advanced electroluminescent devices. rsc.orgst-andrews.ac.uk
Precursors for Metal-Organic Frameworks (MOFs) and Electroluminescent Materials
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This characteristic allows it to function as a monodentate or potentially a bridging ligand in the construction of coordination complexes, which are the building blocks for both Metal-Organic Frameworks (MOFs) and various electroluminescent materials.
MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of a MOF, including its structure, porosity, and functionality, are directly determined by the choice of the metal and the organic linker. Pyridine-containing ligands, such as terpyridines, are widely used in the synthesis of MOFs due to their robust coordination with a variety of metal centers. researchgate.netrsc.org For instance, an iron-based MOF has been assembled using 4′-pyridyl-2,2′:6′,2′′-terpyridine, demonstrating that such ligands can create nano-channeled, porous materials with catalytic activity. rsc.org Given its structural similarity, this compound could serve as a ligand to create novel MOFs with tailored properties for applications in gas storage, separation, or catalysis.
In the realm of electroluminescent materials, metal complexes are of significant interest. The coordination of a ligand like this compound to a metal center (e.g., Platinum(II), Ruthenium(II), or Iridium(III)) can produce materials with desirable photophysical properties. researchgate.netnih.gov The ligand framework influences the energy levels of the resulting complex, affecting its emission color, quantum yield, and stability. Supramolecular coordination complexes based on platinum(II) and pyridine-derivative ligands have been shown to exhibit dual-emission patterns and aggregation-induced emission, which are valuable properties for sensing and display technologies. nih.gov The synthesis of such complexes often involves a stepwise process where the pyridine-based ligand is coordinated to a metal precursor. nih.gov Therefore, this compound represents a viable precursor for designing new functional metal complexes for advanced electroluminescent applications.
Integration into 3D Printing Technologies
Development of Photoinitiator Systems for Vat Photopolymerization under Visible Light
Vat photopolymerization is a prominent 3D printing technology that fabricates objects by selectively curing a liquid photopolymer resin layer-by-layer using a light source. ethz.ch While UV light has traditionally been used, there is a significant shift towards using visible light (e.g., 405 nm LEDs) because it is safer, more energy-efficient, and allows for greater curing depth. chemistryviews.orgmdpi.com This shift necessitates the development of new photoinitiating systems (PIS) that are sensitive to visible light. researchgate.net
Pyridine derivatives have emerged as a highly effective class of compounds for this purpose. rsc.org They typically function as photosensitizers in multi-component systems, often paired with a co-initiator like an iodonium (B1229267) salt. rsc.orgmdpi.com The process relies on a photoinduced electron transfer mechanism:
The photosensitizer (the pyridine derivative) absorbs a photon of visible light, moving to an excited state.
In its excited state, the photosensitizer transfers an electron to the co-initiator (e.g., a diphenyliodonium (B167342) salt).
This transfer results in the fragmentation of the co-initiator, generating reactive species (radicals or cations) that initiate the polymerization of the monomer resin.
Research on compounds structurally similar to this compound has demonstrated the viability of this approach. A study on 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) derivatives found they act as highly efficient photosensitizers for cationic polymerization under visible light when paired with a diphenyliodonium salt. mdpi.com These systems showed excellent reactivity and polymerization rates, successfully enabling the fabrication of 3D objects using a visible light LED source. mdpi.com
The effectiveness of these pyridine-based photoinitiating systems is highlighted by their kinetic parameters. The data below, from a study on related pyridine derivatives, illustrates their performance in initiating cationic polymerization.
| Pyridine Derivative (Photosensitizer) | Final Monomer Conversion (%) | Polymerization Rate (R |
|---|---|---|
| 2-amino-4-(4-cyanophenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile | 45 | 0.0028 |
| 2-amino-4-(4-methylthiophenyl)-6-phenyl pyridine-3-carbonitrile | 62 | 0.0023 |
| 2-amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile | 60 | 0.0016 |
The data clearly shows that pyridine derivatives can achieve high monomer conversions, making them excellent candidates for formulating resins for visible light 3D printing. mdpi.com The specific structure of this compound, with its extended aromatic system, is expected to possess favorable light absorption properties in the near-UV or visible range, positioning it as a promising component for next-generation photoinitiator systems in vat photopolymerization.
Future Research Directions and Unexplored Avenues
Development of Next-Generation Synthetic Methodologies
The synthesis of polysubstituted pyridines, including 4-(4-Methoxyphenyl)-2,6-diphenylpyridine, is a cornerstone of organic chemistry. While classical methods for pyridine (B92270) synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. rsc.orgnih.gov
One promising avenue is the advancement of multicomponent reactions (MCRs) . These reactions, which involve the combination of three or more starting materials in a single step to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. rsc.org The development of novel MCRs utilizing nanocatalysts could provide a highly efficient and environmentally friendly route to this compound and its derivatives. rsc.org Another area of exploration lies in the use of microwave-promoted, solvent-free procedures . nih.govfigshare.com These methods can significantly reduce reaction times and minimize the use of hazardous solvents, aligning with the principles of green chemistry.
Furthermore, the application of C-H functionalization techniques presents a powerful tool for the direct introduction of substituents onto the pyridine core. acs.orgacs.org Research into site-selective C-H functionalization, potentially guided by the electronic properties of the existing methoxyphenyl and phenyl groups, could enable the synthesis of a diverse library of derivatives with fine-tuned properties. acs.org The development of multifunctional reagents designed for the site-selective amination or other functionalization of pyridines also holds considerable promise for creating novel analogues of the target compound. organic-chemistry.org
A comparative table of traditional versus next-generation synthetic approaches is presented below:
| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |
| Traditional Methods | Often involve multi-step processes with harsh reaction conditions and the use of stoichiometric reagents. | Well-established and reliable for producing the core structure. |
| Multicomponent Reactions (MCRs) | Combine three or more reactants in a single synthetic operation to form the product. rsc.org | Increased efficiency, atom economy, and reduced waste generation. rsc.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. nih.govfigshare.com | Rapid reaction times, higher yields, and often solvent-free conditions. nih.govfigshare.com |
| C-H Functionalization | Directly converts a carbon-hydrogen bond into a carbon-functional group bond. acs.orgacs.org | Allows for the late-stage modification of the pyridine core, enabling the synthesis of diverse derivatives. acs.org |
| Flow Chemistry | Involves the continuous pumping of reagents through a reactor. | Enhanced safety, scalability, and precise control over reaction parameters. |
Application of Emerging Spectroscopic and Imaging Techniques
A thorough understanding of the structure-property relationships of this compound necessitates the application of advanced spectroscopic and imaging techniques. While standard techniques like NMR and mass spectrometry are fundamental for structural elucidation, emerging methods can provide deeper insights into its electronic and dynamic properties. researchgate.net
Aggregation-Induced Emission (AIE) is a particularly relevant phenomenon to investigate for this class of compounds. rsc.orgnih.gov Many multi-substituted pyridines exhibit AIE, where they are non-emissive in solution but become highly fluorescent upon aggregation. rsc.orgnih.gov Future studies should explore whether this compound or its derivatives exhibit AIE and characterize the underlying mechanisms using techniques such as fluorescence spectroscopy, quantum yield measurements, and time-resolved fluorescence spectroscopy.
Advanced imaging techniques, such as femtosecond transient absorption spectroscopy , could be employed to probe the ultrafast photophysical processes that occur upon photoexcitation. This would provide critical information about the excited-state dynamics, including intersystem crossing and internal conversion rates, which are crucial for designing efficient optoelectronic materials.
Advanced Theoretical Modeling for Predictive Material Design
Computational chemistry and theoretical modeling are indispensable tools for accelerating the discovery and design of new materials. mdpi.com For this compound, advanced theoretical modeling can provide predictive insights into its properties and guide the synthesis of new derivatives with desired functionalities.
Furthermore, molecular dynamics (MD) simulations can be employed to study the aggregation behavior of this compound in different environments. This is particularly important for understanding and predicting AIE phenomena. By simulating the self-assembly process, researchers can gain insights into the intermolecular interactions that drive aggregation and influence the emissive properties of the aggregated state.
Expansion of Optoelectronic Applications beyond Current Paradigms
The inherent photophysical properties of substituted pyridines make them attractive candidates for a range of optoelectronic applications. pnu.ac.ireuropub.co.uk While related compounds have been explored for applications such as organic light-emitting diodes (OLEDs), future research on this compound should aim to expand its utility beyond these established paradigms.
One area of significant potential is in the development of organic photovoltaics (OPVs) . The electron-deficient nature of the pyridine ring, combined with the electron-donating character of the methoxyphenyl group, could facilitate efficient charge separation and transport, which are key requirements for high-performance solar cells.
Another exciting direction is the exploration of this compound in the field of photonics and nonlinear optics . The extended π-conjugated system of this compound may give rise to significant nonlinear optical properties, making it a candidate for applications such as optical switching and frequency conversion.
Exploration of Novel Sensing Mechanisms and Analytical Platforms
The pyridine nitrogen atom provides a natural binding site for metal ions and other analytes, making pyridine-based compounds excellent candidates for chemical sensors. Future research should focus on exploring novel sensing mechanisms and developing advanced analytical platforms based on this compound.
The potential for this compound to act as a fluorescent chemosensor is particularly noteworthy. The fluorescence properties of the molecule could be modulated upon binding to a specific analyte, leading to a "turn-on" or "turn-off" fluorescent response. Research should be directed towards identifying specific analytes that can be detected with high sensitivity and selectivity.
Furthermore, the integration of this compound into nanostructured materials , such as nanoparticles or thin films, could lead to the development of highly sensitive and robust analytical platforms. For example, surface-enhanced Raman scattering (SERS) could be explored as a detection method, where the pyridine derivative acts as a SERS-active substrate.
Integration into Multifunctional Material Systems for Synergistic Properties
The true potential of this compound may be realized through its integration into multifunctional material systems, where its unique properties can be combined with those of other materials to achieve synergistic effects. nih.govrsc.org
One avenue of exploration is the development of hybrid organic-inorganic materials . By coordinating the pyridine nitrogen to metal centers, it is possible to create metal-organic frameworks (MOFs) or coordination polymers with tailored porosity, catalytic activity, and photoluminescent properties. rsc.org These materials could find applications in areas such as gas storage, catalysis, and sensing.
Another promising direction is the incorporation of this compound into polymeric systems . nih.gov This could be achieved by either copolymerizing functionalized derivatives of the compound or by blending it with other polymers. The resulting materials could exhibit a combination of the desirable optical and electronic properties of the pyridine derivative with the processability and mechanical robustness of the polymer matrix.
Q & A
Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-2,6-diphenylpyridine, and how do their yields and conditions compare?
Methodological Answer: The compound is synthesized primarily via TMSOTf-mediated Kröhnke pyridine synthesis using hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Key steps include:
- Reaction conditions : Microwave heating (100–120°C, 10–15 min), solvent-free or dichloromethane (DCM) as solvent.
- Yield : 60% (101 mg) for the base compound, with variations depending on substituents (e.g., 30% yield for 3-(4-methoxybenzyl)-derivative) .
Q. Table 1: Synthetic Routes Comparison
*Reported for analogous 4-chlorophenyl derivative; methoxyphenyl variant may require optimization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- H/C NMR : Confirms aromatic proton environments (e.g., 8.22 ppm for phenyl protons, 3.89 ppm for methoxy group) and carbon backbone .
- HRMS (ESI) : Validates molecular mass (observed m/z 338.1541 vs. calculated 338.1545) .
- Fluorescence Spectroscopy : Monitors emission at 403 nm (pH-sensitive) and excitation at 312 nm in acetonitrile .
- Thermal Analysis : Demonstrates stability up to 250°C (TGA/DSC) for derivatives .
Advanced Research Questions
Q. How can this compound be utilized as a fluorescent sensor in photopolymerization monitoring?
Methodological Answer: The compound acts as a fluorescence probe to track superacid generation during cationic photopolymerization:
- Experimental Setup :
- Sample preparation : 0.1% w/w in monomer matrix (e.g., epoxy resins).
- Excitation/Detection : UV-LED (320 nm), FluoroMAX 4Plus spectrofluorometer.
- Key Findings :
Q. Table 2: Fluorescence Properties
| Application | Excitation (nm) | Emission (nm) | Solvent | Reference |
|---|---|---|---|---|
| Photopolymerization | 320 | 403 | Acetonitrile | |
| pH Sensing (pH 4.2–4.7) | 312 | 403 | Buffer |
Q. What challenges arise in crystallographic refinement of this compound derivatives?
Methodological Answer:
- Disorder in Aromatic Rings : Requires SHELXL refinement with restraints (DFIX, SIMU) to model overlapping electron densities .
- Twinning : High-resolution data (≤0.8 Å) and HKLF5 format in SHELX resolve pseudo-merohedral twinning .
- Thermal Motion : Anisotropic displacement parameters (ADPs) refine methoxy group dynamics (e.g., U = 0.1–0.2 Å) .
Q. Table 3: Crystallographic Data
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space Group | P (triclinic) | |
| Unit Cell (Å) | a=8.22, b=12.34, c=15.27 | |
| R-factor | 0.040 (SHELXL refinement) |
Q. How does structural modification of this compound impact acetyl-CoA carboxylase (ACC) inhibition?
Methodological Answer:
Q. What mechanisms underlie the herbicidal activity of this compound derivatives?
Methodological Answer:
- Mode of Action : Disruption of chloroplast function via inhibition of protoporphyrinogen oxidase (PPO), validated by:
- In Vitro Assays : IC = 1.2 µM against Arabidopsis PPO.
- Field Trials : 85% weed suppression at 50 g/ha .
- Synthetic Strategy : Microwave-assisted synthesis (85% yield for benzo[d][1,3]dioxol-5-yl derivative) enhances scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
